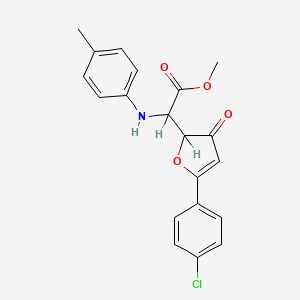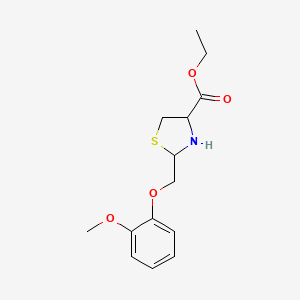
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by its unique structure, which includes a thiazolidine ring, an ethyl ester group, and a methoxyphenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate typically involves a multi-step process. One common method starts with the reaction of 2-methoxyphenol with formaldehyde to form 2-((2-methoxyphenoxy)methyl)phenol. This intermediate is then reacted with ethyl 4-thiazolidinecarboxylate in the presence of a suitable catalyst under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxy moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-ethoxyphenoxy)methyl)morpholine hydrochloride
- 2-(2-methoxyphenoxy)ethylamine
- 2-methoxyphenyl isocyanate
Uniqueness
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the thiazolidine ring and the methoxyphenoxy moiety distinguishes it from other similar compounds, potentially contributing to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
103181-49-3 |
|---|---|
Molekularformel |
C14H19NO4S |
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
ethyl 2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO4S/c1-3-18-14(16)10-9-20-13(15-10)8-19-12-7-5-4-6-11(12)17-2/h4-7,10,13,15H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
OKTXFBBOSXJDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CSC(N1)COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




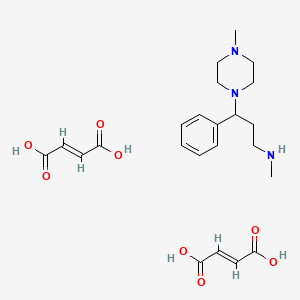

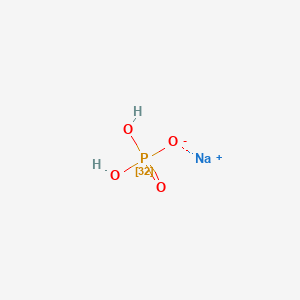
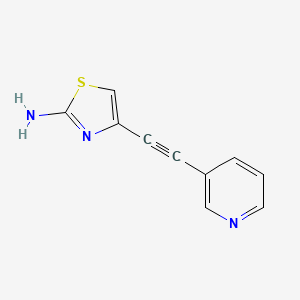
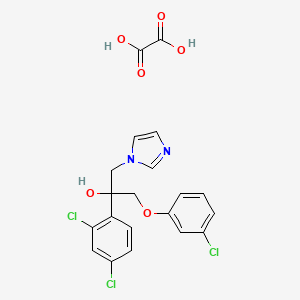
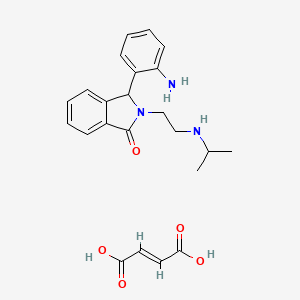
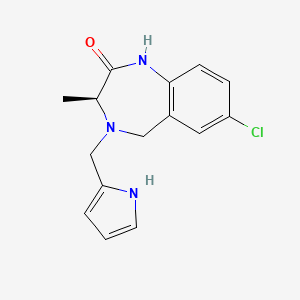
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

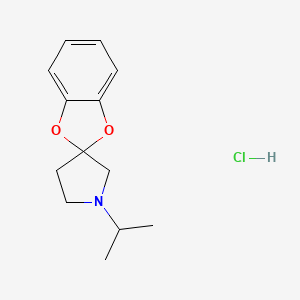
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
